Cas no 851132-11-1 (N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide is a synthetic organic compound featuring a chlorophenyl and dimethylphenyl-substituted imidazole core linked via a sulfanylacetamide bridge. This structure imparts potential biological activity, making it of interest in pharmaceutical and agrochemical research. The presence of the chloro and dimethyl groups enhances its stability and lipophilicity, which may improve bioavailability and target binding affinity. The imidazole-thioether linkage offers versatility for further functionalization. This compound is primarily utilized in exploratory studies for its possible applications in medicinal chemistry, particularly as an intermediate in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise characterization and optimization in research settings.
N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide structure
851132-11-1 structure
Product name:N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide
CAS No:851132-11-1
MF:C19H18ClN3OS
MW:371.883721828461
CID:6399962
PubChem ID:4180840

N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide
    • CHEMBL5086161
    • N-(4-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide
    • N-(4-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
    • N-(4-chlorophenyl)-2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide
    • SCHEMBL24045327
    • AKOS002045786
    • EU-0024504
    • F0599-0194
    • 851132-11-1
    • Acetamide, N-(4-chlorophenyl)-2-[[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio]-
    • Inchi: 1S/C19H18ClN3OS/c1-13-9-14(2)11-17(10-13)23-8-7-21-19(23)25-12-18(24)22-16-5-3-15(20)4-6-16/h3-11H,12H2,1-2H3,(H,22,24)
    • InChI Key: DKOWAQXPHBGQJA-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(Cl)C=C1)(=O)CSC1N(C2=CC(C)=CC(C)=C2)C=CN=1

Computed Properties

  • Exact Mass: 371.0859111g/mol
  • Monoisotopic Mass: 371.0859111g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 434
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 72.2Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Predicted)
  • pka: 12.41±0.70(Predicted)

N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0599-0194-20mg
N-(4-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-11-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0599-0194-100mg
N-(4-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-11-1 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0599-0194-10μmol
N-(4-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-11-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0599-0194-2mg
N-(4-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-11-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0599-0194-4mg
N-(4-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-11-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0599-0194-40mg
N-(4-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-11-1 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0599-0194-15mg
N-(4-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-11-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0599-0194-30mg
N-(4-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-11-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0599-0194-5mg
N-(4-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-11-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0599-0194-20μmol
N-(4-chlorophenyl)-2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
851132-11-1 90%+
20μl
$79.0 2023-05-17

Additional information on N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide

N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS No. 851132-11-1): An Overview of Its Structure, Properties, and Applications

N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide (CAS No. 851132-11-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a dimethylphenyl moiety, and an imidazol-2-ylsulfanyl functional group. These structural features contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The molecular formula of N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide is C20H20ClN3S, and its molecular weight is 367.90 g/mol. The compound's structure can be visualized as follows: the chlorophenyl group is attached to the nitrogen atom of an acetamide moiety, while the imidazol-2-ylsulfanyl group is linked to the sulfur atom of the acetamide. The dimethylphenyl moiety is attached to the imidazole ring, providing additional steric and electronic effects that influence the compound's properties.

In recent years, N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide has been studied for its potential as a therapeutic agent. One of the key areas of research has been its activity against various biological targets. For instance, studies have shown that this compound exhibits potent antimicrobial properties, making it a promising candidate for the development of new antibiotics. The presence of the chlorophenyl and dimethylphenyl groups enhances its ability to disrupt bacterial cell membranes, while the imidazol-2-ylsulfanyl group contributes to its overall stability and bioavailability.

Beyond its antimicrobial activity, N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide has also been investigated for its potential as an anti-inflammatory agent. Inflammation is a complex biological response that involves multiple signaling pathways and cellular components. Research has demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide could be useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).

Another area of interest is the compound's potential as an antioxidant. Oxidative stress plays a crucial role in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. Studies have shown that N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide possesses strong antioxidant properties, which can help neutralize free radicals and prevent oxidative damage to cells. The presence of the imidazol-2-ylsulfanyl group is particularly important in this context, as it provides additional electron-donating capabilities that enhance the compound's antioxidant activity.

In addition to its biological activities, N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide has also been studied for its physicochemical properties. These properties are essential for understanding the compound's behavior in different environments and for optimizing its formulation and delivery methods. For example, the compound's solubility in various solvents has been investigated to determine its suitability for different pharmaceutical applications. It has been found to be moderately soluble in polar solvents such as dimethyl sulfoxide (DMSO) and ethanol but less soluble in non-polar solvents like hexane.

The stability of N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide under different conditions is another important aspect of its characterization. Studies have shown that the compound remains stable at room temperature but may degrade when exposed to high temperatures or strong acids or bases. This information is crucial for ensuring proper storage and handling of the compound during synthesis and formulation processes.

In terms of synthesis, N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide can be prepared using a multi-step process involving several chemical reactions. One common approach involves the reaction of 4-chloroaniline with 2-bromoacetyl bromide to form an intermediate bromoacetamide derivative. This intermediate is then reacted with 3,5-dimethylbenzylimidazole sulfide to yield the final product. The synthetic route can be optimized to improve yield and purity, making it suitable for large-scale production.

The safety profile of N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ylsulfanyl}acetamide has also been evaluated in preclinical studies. These studies have shown that the compound exhibits low toxicity at therapeutic doses but may cause mild side effects at higher concentrations. Further research is needed to fully understand its safety profile and to determine appropriate dosing regimens for clinical use.

In conclusion, N-(4-chlorophenyl)-2-{1-(3,5-dimethylphenyl)-1H-imidazol-2-ysulfanyl}acetamide (CAS No. 851132-11-1) is a versatile organic compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure endows it with potent antimicrobial, anti-inflammatory, and antioxidant properties, making it a valuable candidate for drug discovery and development. Ongoing research continues to explore new avenues for utilizing this compound in various therapeutic contexts.

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